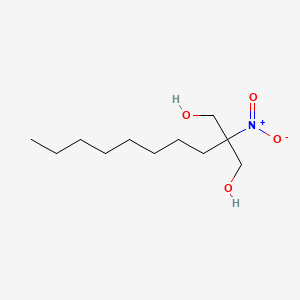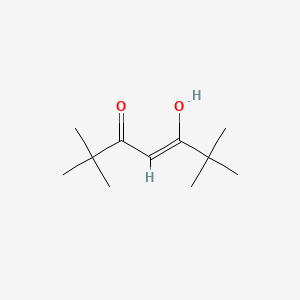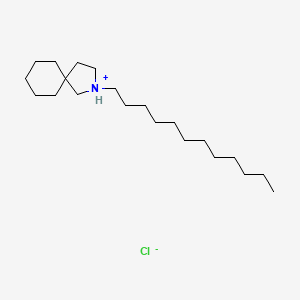
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a heterocyclic organic compound with the molecular formula C4H9ClO4SSi. This compound is characterized by its unique structure, which includes a silicon atom integrated into a seven-membered ring containing oxygen, sulfur, and chlorine atoms. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide typically involves the reaction of chloromethylsilane with a dioxathiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the seven-membered ring structure. The reaction conditions often include a temperature range of 50-100°C and a solvent like dichloromethane to ensure proper mixing and reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-50°C.
Reduction: Lithium aluminum hydride; temperature range-20 to 25°C.
Substitution: Amines, thiols; temperature range25-100°C, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Silane derivatives.
Substitution: Amino or thiol-substituted silacycloheptane derivatives.
科学的研究の応用
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The silicon atom in the compound plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the chlorine and silicon atoms .
類似化合物との比較
Similar Compounds
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclohexane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclooctane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclononane
Uniqueness
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six- or eight-membered ring analogs. The presence of the silicon atom within the ring enhances its reactivity and stability, making it a valuable compound for various applications .
特性
CAS番号 |
68123-28-4 |
|---|---|
分子式 |
C4H9ClO4SSi |
分子量 |
216.72 g/mol |
IUPAC名 |
4-chloro-4-methyl-1,3,2,4-dioxathiasilepane 2,2-dioxide |
InChI |
InChI=1S/C4H9ClO4SSi/c1-11(5)4-2-3-8-10(6,7)9-11/h2-4H2,1H3 |
InChIキー |
ZSGSKCKHOVFCJP-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCOS(=O)(=O)O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)











![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)

